3-Bromo-1,1,1-trifluoropropane
Overview
Description
3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H4BrF3. It is a colorless liquid with a boiling point of approximately 63.5°C and a density of 1.662 g/mL at 25°C . This compound is used as an intermediate in various chemical syntheses and has applications in both industrial and research settings.
Mechanism of Action
Target of Action
3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon It has been used for the synthesis of various compounds, indicating that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
For instance, it has been used in the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate . The interaction of this compound with its targets likely involves the formation of covalent bonds, given its participation in synthesis reactions.
Biochemical Pathways
Given its role in synthesis reactions, it can be inferred that it may influence various biochemical pathways depending on the specific compounds it helps synthesize .
Result of Action
As a reagent in synthesis reactions, its action results in the formation of new compounds with potentially diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-1,1,1-trifluoropropane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and N-hydroxy-N-(1-trifluoromethylethenyl)amido diethylphosphate . These interactions often involve the formation of covalent bonds with the target molecules, leading to the desired biochemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in steroid metabolism . This inhibition occurs through the formation of covalent bonds between this compound and the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under standard conditions but may degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term effects on cellular function have also been studied, with some studies indicating potential cytotoxic effects at prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes.
Preparation Methods
3-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C . This method is characterized by high conversion, yield, and selectivity, making it economically advantageous for industrial production .
Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like hydroxide ions, alkoxides, and amines. The conditions often involve solvents like ethanol or water and may require heating to facilitate the reaction.
Major Products: The products of these reactions depend on the nucleophile used.
Scientific Research Applications
3-Bromo-1,1,1-trifluoropropane is utilized in various scientific research applications:
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropane can be compared with other halogenated hydrocarbons such as:
1-Bromo-3,3,3-trifluoropropane: Similar in structure but with different reactivity due to the position of the bromine atom.
3-Bromo-1,1,1-trifluoro-2-propanone: A related compound with a carbonyl group, leading to different chemical properties and applications.
3,3,3-Trifluoropropyl bromide: Another similar compound used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct reactivity and stability characteristics .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUGMJLWYLQPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369364 | |
Record name | 3-Bromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-32-2 | |
Record name | 3-Bromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1,1-trifluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 3-bromo-1,1,1-trifluoropropane utilized in the study of actin and myosin interaction?
A: The research paper [] investigated the interaction between actin and myosin, two proteins essential for muscle contraction and other cellular processes. This compound played a crucial role as a labeling agent due to its ability to selectively react with cysteine residues present in proteins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.